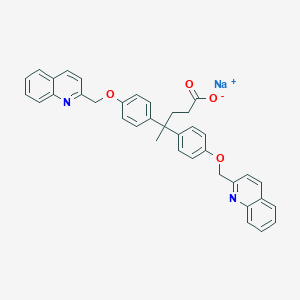

4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid sodium salt

Descripción general

Descripción

Métodos De Preparación

La síntesis de ABT-080 implica varios pasos que comienzan con el ácido difenólico disponible comercialmente. La reacción de fenol con ácido 4-oxopentanóico en presencia de ácido sulfúrico produce ácido 4,4-bis(4-hidroxifenil)pentanoico. Este intermedio se esterifica luego con metanol y ácido sulfúrico para producir el pentanoato de metilo . El producto final, ABT-080, se obtiene mediante modificaciones químicas adicionales.

Análisis De Reacciones Químicas

ABT-080 experimenta diversas reacciones químicas, que incluyen:

Oxidación: ABT-080 puede oxidarse bajo condiciones específicas para formar diferentes derivados oxidados.

Reducción: Se pueden realizar reacciones de reducción para modificar los grupos quinolylmetoxilo.

Sustitución: ABT-080 puede sufrir reacciones de sustitución, particularmente en los grupos quinolylmetoxilo, para formar diversos derivados sustituidos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y diversos nucleófilos para reacciones de sustitución .

Aplicaciones Científicas De Investigación

Overview

ABT-080 is primarily recognized for its role as a leukotriene biosynthesis inhibitor. Leukotrienes are inflammatory mediators involved in various pathological conditions, including asthma and other inflammatory diseases. By inhibiting the formation of leukotrienes, ABT-080 offers promising avenues for therapeutic intervention.

Scientific Research Applications

1. Pharmacological Research

- Leukotriene Inhibition : ABT-080 is utilized in studies focused on the inhibition of leukotriene biosynthesis. It specifically inhibits the 5-lipoxygenase activating protein (FLAP), which is crucial for leukotriene production. This mechanism helps in understanding the inflammatory processes and potential treatments for conditions like asthma .

2. Immunology

- Inflammatory Response Studies : The compound aids researchers in elucidating the role of leukotrienes in immune responses. Its application in immunological studies has provided insights into how leukotrienes contribute to inflammation and allergic reactions.

3. Drug Development

- Therapeutic Potential : ABT-080 is being investigated for its potential therapeutic applications in treating asthma and other inflammatory diseases. Its unique mechanism of action as a direct inhibitor of leukotriene biosynthesis distinguishes it from other leukotriene receptor antagonists like montelukast and zafirlukast .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of ABT-080 in preclinical models:

- Asthma Models : In animal studies, ABT-080 demonstrated significant reductions in airway hyperresponsiveness and inflammation when administered prior to allergen exposure.

- Inflammation Models : Research has shown that treatment with ABT-080 leads to decreased levels of pro-inflammatory cytokines associated with leukotriene activity, suggesting its potential utility in broader inflammatory conditions .

Mecanismo De Acción

ABT-080 ejerce sus efectos inhibiendo la proteína activadora de la 5-lipoxigenasa (FLAP), que es esencial para la biosíntesis de leucotrienos. Al bloquear esta vía, ABT-080 previene la formación de leucotrienos como LTB4 y LTC4, que están involucrados en las respuestas inflamatorias. Esta inhibición ayuda a reducir la inflamación y la broncoconstricción, lo que lo convierte en un posible agente terapéutico para el asma y afecciones relacionadas .

Comparación Con Compuestos Similares

ABT-080 es único en su alta potencia y selectividad como inhibidor de la biosíntesis de leucotrienos. Los compuestos similares incluyen:

Montelukast: Un antagonista del receptor de leucotrienos disponible por vía oral ampliamente utilizado para el tratamiento del asma.

Zafirlukast: Otro antagonista del receptor de leucotrienos utilizado para el manejo del asma.

Pranlukast: Un antagonista del receptor de leucotrienos utilizado en el tratamiento del asma y la rinitis alérgica.

En comparación con estos compuestos, ABT-080 inhibe directamente la biosíntesis de leucotrienos en lugar de bloquear sus receptores, lo que ofrece un mecanismo de acción diferente y potencialmente mayor eficacia en ciertas condiciones .

Actividad Biológica

4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid sodium salt is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of immunology and pharmacology. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes two quinolylmethoxy phenyl groups attached to a pentanoic acid backbone. This specific arrangement contributes to its biological properties, particularly in modulating immune responses.

Research indicates that this compound plays a role in the inhibition of leukotriene biosynthesis. Leukotrienes are lipid mediators involved in inflammatory responses and are implicated in various diseases such as asthma and allergic reactions. By inhibiting their synthesis, this compound may reduce inflammation and modulate immune responses effectively.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory properties by inhibiting leukotriene synthesis, which is crucial for managing conditions like asthma and other inflammatory diseases.

- Immunomodulatory Effects : It influences immune cell function, potentially enhancing or suppressing immune responses depending on the context.

- Potential Therapeutic Applications : Given its mechanism of action, there is potential for this compound in treating inflammatory diseases and conditions characterized by excessive leukotriene production.

Table 1: Summary of Biological Studies

Toxicological Profile

While the biological activity is promising, understanding the toxicological profile is crucial for any therapeutic application. Preliminary studies suggest that the compound exhibits low toxicity at therapeutic doses; however, comprehensive toxicological assessments are necessary to establish safety profiles.

Table 2: Toxicity Studies Overview

Propiedades

Fórmula molecular |

C37H31N2NaO4 |

|---|---|

Peso molecular |

590.6 g/mol |

Nombre IUPAC |

sodium;4,4-bis[4-(quinolin-2-ylmethoxy)phenyl]pentanoate |

InChI |

InChI=1S/C37H32N2O4.Na/c1-37(23-22-36(40)41,28-12-18-32(19-13-28)42-24-30-16-10-26-6-2-4-8-34(26)38-30)29-14-20-33(21-15-29)43-25-31-17-11-27-7-3-5-9-35(27)39-31;/h2-21H,22-25H2,1H3,(H,40,41);/q;+1/p-1 |

Clave InChI |

IQIPMOPRODKMFM-UHFFFAOYSA-M |

SMILES |

CC(CCC(=O)[O-])(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5.[Na+] |

SMILES isomérico |

CC(CCC(=O)[O-])(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5.[Na+] |

SMILES canónico |

CC(CCC(=O)[O-])(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5.[Na+] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

ABT-080; ABT080; ABT 080; VML-530; VML530; VML 530 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.